molecular formula C11H15N3O B2701935 5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034418-98-7

5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2701935
CAS No.: 2034418-98-7
M. Wt: 205.261
InChI Key: CEKWJGYKCYAQCW-UHFFFAOYSA-N
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Description

5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.261. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Beta-Lactamase Inhibition and Antibacterial Spectrum Extension

Compounds structurally related to "5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane" have been extensively studied for their potential as beta-lactamase inhibitors. These studies highlight the ability of certain bicyclic compounds to extend the antibacterial spectrum of beta-lactams against resistant strains. For instance, CP-45,899, a beta-lactamase inhibitor, has been shown to enhance the effectiveness of ampicillin and other beta-lactams, demonstrating activity against ampicillin-resistant bacteria, including Staphylococcus aureus and Haemophilus influenzae (English et al., 1978).

Synthesis of Novel Beta-Lactamase Inhibitors

Research has also been focused on the synthesis of novel beta-lactamase inhibitors from bicyclic precursors, utilizing reactions that form various functionalized derivatives. Such synthetic strategies have led to the creation of compounds that inhibit beta-lactamase enzymes, offering potential tools for combating antibiotic resistance (Hunt & Zomaya, 1982).

Development of Antinociceptive Agents

Further research into bicyclic compounds has explored their use in the development of antinociceptive agents, demonstrating significant potential in pain management. For example, studies on epibatidine analogues, utilizing the bicyclic framework, have shown promising results in producing antinociception, highlighting the therapeutic potential of these compounds in analgesic drug development (Carroll et al., 2001).

Advancements in Organic Synthesis and Drug Design

Bicyclic compounds similar to "this compound" have been instrumental in advancing organic synthesis methods. Their unique structures serve as key intermediates in the synthesis of complex molecules, offering new pathways for drug design and development. This includes the synthesis of constrained γ-amino acid analogues, which could have significant implications in medicinal chemistry (Garsi et al., 2022).

Mechanism of Action

Properties

IUPAC Name

5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-7-3-8(2)13-11(12-7)14-5-10-4-9(14)6-15-10/h3,9-10H,4-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKWJGYKCYAQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3CC2CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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